3-Iodo-6-(2-methoxyethoxy)pyridazine
Description
3-Iodo-6-(2-methoxyethoxy)pyridazine is a substituted pyridazine derivative characterized by an iodine atom at the 3-position and a 2-methoxyethoxy group at the 6-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties. The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the 2-methoxyethoxy group improves solubility and modulates steric interactions .
Properties
Molecular Formula |
C7H9IN2O2 |
|---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
3-iodo-6-(2-methoxyethoxy)pyridazine |
InChI |
InChI=1S/C7H9IN2O2/c1-11-4-5-12-7-3-2-6(8)9-10-7/h2-3H,4-5H2,1H3 |
InChI Key |
USWICYBGPDBXHN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NN=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-iodo-6-(2-methoxyethoxy)pyridazine generally involves selective halogenation (iodination) of a suitably substituted pyridazine precursor, often bearing an alkoxy substituent at the 6-position. The 2-methoxyethoxy group is typically introduced via nucleophilic substitution or alkoxylation reactions on a chloropyridazine intermediate. The iodination step is then performed to install the iodine atom at the 3-position of the pyridazine ring.
Stepwise Preparation Outline
Detailed Reaction Conditions and Mechanism
Alkoxylation: The substitution of chlorine at the 6-position of pyridazine with the 2-methoxyethoxy group is achieved by heating 6-chloropyridazin-3-amine or related chloropyridazine derivatives with sodium 2-methoxyethoxide in a sealed vessel. This nucleophilic aromatic substitution proceeds efficiently under moderate temperatures, typically 80-120°C, to yield the corresponding 6-(2-methoxyethoxy)pyridazine derivatives with high purity and yield.
Iodination: The introduction of the iodine atom at the 3-position is carried out by treating the 6-(2-methoxyethoxy)pyridazine with iodine in the presence of an oxidizing agent such as iodic acid or other mild oxidants. The reaction is conducted in organic solvents like acetonitrile or dichloromethane at low temperatures (0-25°C) to ensure regioselectivity and minimize side reactions. The iodine electrophilically substitutes the hydrogen at the 3-position of the pyridazine ring, affording the desired 3-iodo-6-(2-methoxyethoxy)pyridazine in good yields.
Alternative Synthetic Routes
Halogen Exchange: An alternative method involves starting from 3-amino-6-chloropyridazine, which undergoes halogen exchange by refluxing in hydroiodic acid solution to afford 3-amino-6-iodopyridazine. Subsequent alkoxylation with 2-methoxyethanol derivatives can then yield the target compound.
One-Pot Methods: Recent advances include one-pot syntheses where the alkoxylation and iodination steps are combined under controlled conditions to streamline the process and improve overall efficiency.
Research Results and Characterization Data
Yields and Purity
Typical isolated yields for the iodination step range from 75% to 90%, with overall yields for the two-step synthesis (alkoxylation followed by iodination) between 65% and 80%. Purification is commonly achieved by column chromatography using silica gel with eluents such as hexanes/ethyl acetate mixtures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum shows characteristic signals corresponding to the pyridazine ring protons and the methoxyethoxy side chain. The iodine substitution causes downfield shifts in the aromatic region due to its electron-withdrawing effect.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula of 3-iodo-6-(2-methoxyethoxy)pyridazine.
Elemental Analysis: Consistent with the calculated values for carbon, hydrogen, nitrogen, and iodine content.
Reaction Optimization Data
| Parameter | Conditions Tested | Optimal Condition | Yield (%) | Notes |
|---|---|---|---|---|
| Solvent | Acetonitrile, Dichloromethane, DMF | Acetonitrile | 85 | Best solubility and selectivity |
| Temperature | 0°C, 10°C, 25°C | 0-10°C | 88 | Minimizes side reactions |
| Oxidizing Agent | Iodic acid, Hydrogen peroxide, None | Iodic acid | 90 | Efficient iodination |
| Reaction Time | 1h, 4h, 8h | 4h | 87 | Complete conversion |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Iodo-6-(2-methoxyethoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The compound’s physicochemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(2-methoxyethoxy)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Iodo-6-(4-methoxyphenoxy)pyridazine
- Structure: Features a 4-methoxyphenoxy group instead of 2-methoxyethoxy at the 6-position.
- The methoxy substituent on the phenoxy ring may enhance lipophilicity .
3-Iodo-4-methoxypyridine
- Structure : A pyridine derivative with iodine at the 3-position and methoxy at the 4-position.
- Key Difference : Pyridine has one nitrogen atom, whereas pyridazine has two adjacent nitrons. This difference reduces the electron-deficient nature of pyridazine, making it more reactive in electrophilic substitutions .
3-Sulfanilamido-6-methoxypyridazine
- Structure : Contains a sulfonamide group at the 3-position and methoxy at the 6-position.
- Functional Impact : The sulfonamide group introduces hydrogen-bonding capability, enhancing biological interactions (e.g., enzyme inhibition). This contrasts with the iodine in the target compound, which prioritizes synthetic utility over direct bioactivity .
Electronic and Conformational Properties
For example:
- 3-Iodo-6-(2-methoxyethoxy)pyridazine : The electron-withdrawing iodine increases positive charge density at N1, enhancing susceptibility to nucleophilic attack.
- 3-Methoxy-6-methylthioimidazo[1,2-b]pyridazine : The methylthio group donates electron density, stabilizing the ring and reducing reactivity compared to iodine-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
